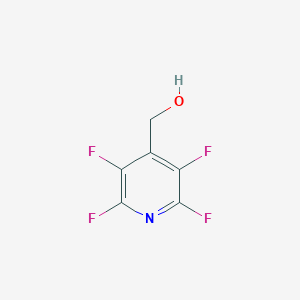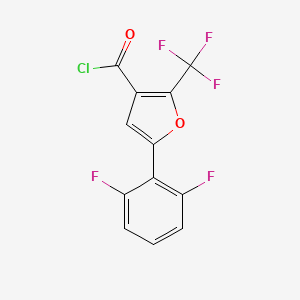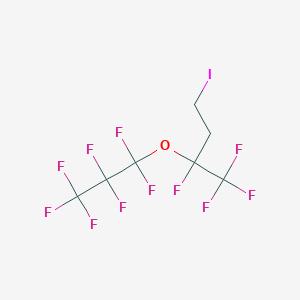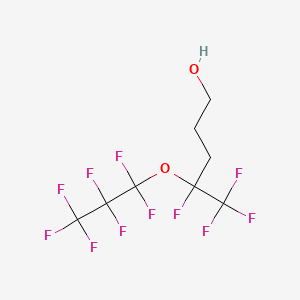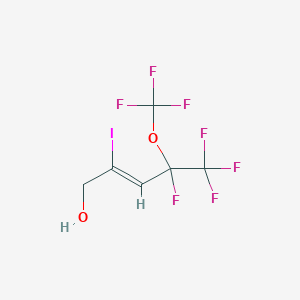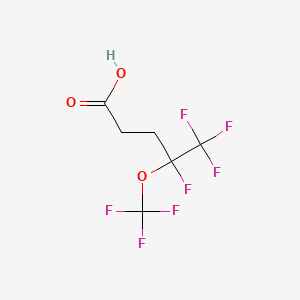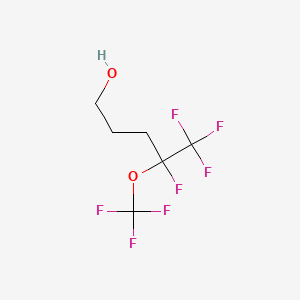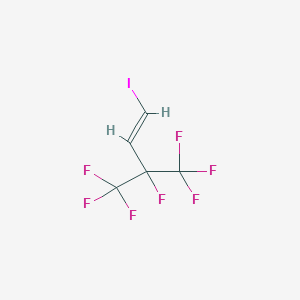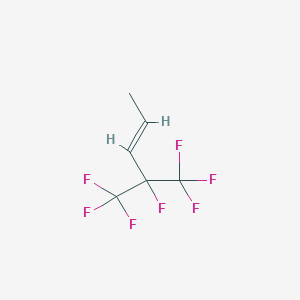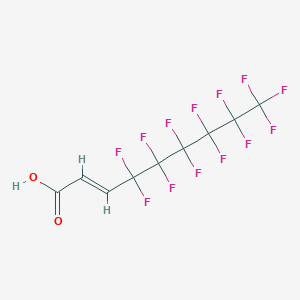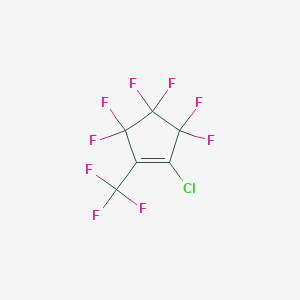
1-Chloro-3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopentene
Übersicht
Beschreibung
1-Chloro-3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopentene is a chemical compound used in the preparation of perhalocyclopentanones and more recently to prepare tetracarbocyanine dyes with fluorinated rings in the side chain .
Molecular Structure Analysis
The molecular formula of 1-Chloro-3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopentene is C6H3ClF6O . The molecular weight is 240.53 .Chemical Reactions Analysis
1-Chloro-3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopentene is used in the preparation of perhalocyclopentanones and more recently to prepare tetracarbocyanine dyes with fluorinated rings in the side chain .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Chloro-3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopentene are as follows: It has a refractive index of 1.376 (lit.), a boiling point of 84 °C (lit.), and a density of 1.56 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 1-Chloro-3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopentene, focusing on six unique applications:
Synthesis of Perhalocyclopentanones
1-Chloro-3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopentene is used in the synthesis of perhalocyclopentanones. These compounds are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of multiple fluorine atoms enhances the stability and reactivity of these intermediates, making them useful in various chemical reactions .
Development of Fluorinated Dyes
This compound is instrumental in the preparation of tetracarbocyanine dyes with fluorinated rings in the side chain. These dyes are known for their high fluorescence efficiency and stability, making them suitable for applications in bioimaging and fluorescence microscopy. The incorporation of fluorine atoms improves the photostability and brightness of the dyes .
Material Science and Polymer Chemistry
In material science, 1-Chloro-3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopentene is used to create fluorinated polymers. These polymers exhibit exceptional chemical resistance, thermal stability, and low surface energy, making them ideal for use in coatings, membranes, and other advanced materials. The unique properties of fluorinated polymers are highly sought after in industries such as aerospace, electronics, and automotive .
Pharmaceutical Research
The compound is also explored in pharmaceutical research for the development of novel drug candidates. The introduction of fluorine atoms into drug molecules can significantly alter their pharmacokinetic properties, such as metabolic stability and bioavailability. This makes fluorinated compounds valuable in the design of drugs with improved efficacy and safety profiles .
Agricultural Chemistry
In agricultural chemistry, 1-Chloro-3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopentene is used in the synthesis of fluorinated agrochemicals. These compounds are employed as herbicides, insecticides, and fungicides due to their enhanced stability and effectiveness. The presence of fluorine atoms helps in increasing the persistence and activity of these agrochemicals in the environment .
Environmental Science
The compound is utilized in environmental science for the development of sensors and analytical tools. Fluorinated compounds are often used in the detection and quantification of pollutants due to their high sensitivity and selectivity. These sensors can detect trace amounts of environmental contaminants, aiding in monitoring and remediation efforts .
Wirkmechanismus
Target of Action
This compound is a specialty chemical used primarily in research and development .
Biochemical Pathways
It has been used in the preparation of perhalocyclopentanones and more recently to prepare tetracarbocyanine dyes with fluorinated rings in the side chain . These applications suggest that it may interact with certain biochemical pathways related to these compounds.
Result of Action
As a research chemical, it is primarily used in the synthesis of other compounds
Eigenschaften
IUPAC Name |
1-chloro-3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopentene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6ClF9/c7-2-1(5(12,13)14)3(8,9)6(15,16)4(2,10)11 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJMTEPSABEJSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(C(C1(F)F)(F)F)(F)F)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6ClF9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045673 | |
| Record name | 1-Chloro-perfluoro-2-methylcyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopentene | |
CAS RN |
247170-18-9 | |
| Record name | 1-Chloro-perfluoro-2-methylcyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



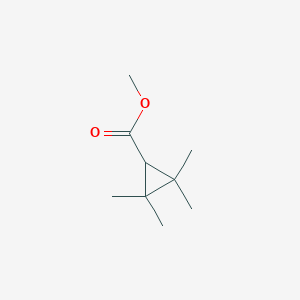
![4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B3040799.png)
